molecular formula C21H26O3 B6339599 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester CAS No. 1171923-78-6

2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester

Cat. No.: B6339599
CAS No.: 1171923-78-6
M. Wt: 326.4 g/mol
InChI Key: OAHLHBLDCRFWNU-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester is a useful research compound. Its molecular formula is C21H26O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.18819469 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-5-24-21(22)20-17(9-7-11-19(20)23-4)8-6-10-18-14-15(2)12-13-16(18)3/h7,9,11-14H,5-6,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHLHBLDCRFWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)CCCC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely participates in the biochemical pathways associated with SM cross-coupling reactions. These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.

Pharmacokinetics

Similar compounds have been used in organic synthesis, suggesting that they may have suitable properties for absorption and distribution. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is used.

Result of Action

The result of the compound’s action is likely the formation of new carbon–carbon bonds via SM cross-coupling reactions. This could potentially lead to the synthesis of new organic compounds.

Action Environment

The action of this compound is likely influenced by various environmental factors. For example, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, such as temperature and the presence of a catalyst. Additionally, the stability of the compound may be influenced by factors such as pH and the presence of other chemicals in the environment.

Biological Activity

The compound 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester (CAS Number: 1171923-78-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound belongs to the class of benzoic acid derivatives, characterized by the presence of a methoxy group and a dimethylphenyl propyl chain. Its structure can be represented as follows:

C19H25O3\text{C}_{19}\text{H}_{25}\text{O}_3

Key Properties

  • Molecular Weight : 303.41 g/mol
  • Purity : Greater than 95% .

Pharmacological Potential

Research indicates that compounds similar to This compound exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms of action and efficacy in clinical settings are still under investigation.

Anti-inflammatory Activity

Studies suggest that benzoic acid derivatives can inhibit inflammatory pathways. For instance, a related compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis, which is crucial in inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro with various cancer cell lines. In one study, derivatives with similar structural features showed promising results against human cervical carcinoma (HeLa) cells, indicating potential cytotoxic effects .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
Compound AHeLa15 ± 2
Compound BL121020 ± 3
This compound HeLaTBDTBD

The biological activity of This compound may involve multiple mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit key signaling pathways involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.

Case Study 1: Anti-inflammatory Effects

A study conducted on a related compound demonstrated its efficacy in reducing inflammation in murine models. The compound was administered at varying doses, showing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 .

Case Study 2: Anticancer Efficacy

In vitro studies on human leukemia cells revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is common for analogous benzoic acid esters:

Alkylation : React 6-methoxy-benzoic acid ethyl ester with 3-(2,5-dimethylphenyl)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propyl side chain.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates, followed by recrystallization for final purity .

  • Optimization : Monitor reaction progress via TLC and adjust temperature (60–80°C) to minimize by-products like unreacted ester or over-alkylation derivatives.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C6, propyl chain integration).
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., residual alkylation reagents) .
  • Melting Point : Compare observed mp with literature values (if available) to confirm crystallinity .

Advanced Research Questions

Q. How can computational tools like Discovery Studio aid in studying the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • Docking Simulations : Model interactions between the ester and target proteins (e.g., enzymes) to predict binding affinity. Focus on the methoxy group’s electron-donating effects and steric hindrance from the 2,5-dimethylphenyl moiety.
  • QSAR Models : Build a library of derivatives (e.g., varying alkyl chain length or substituents) to correlate structural features with bioactivity .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, incubation time) across studies.
  • Impurity Analysis : Use LC-MS to rule out batch-specific contaminants (e.g., unreacted intermediates) that may skew bioactivity results .
  • Meta-Analysis : Compare data across multiple studies (≥3 independent replicates) to identify trends or outliers .

Q. What strategies are effective for resolving low yields in the final esterification step?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts (e.g., lipases) to enhance ester bond formation.
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., THF, DCM) to improve reactant solubility and reduce side reactions .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound?

  • Methodology :

  • Solvent Effects : Confirm that shifts are solvent-dependent (e.g., DMSO-d₆ vs. CDCl₃) and compare with reference spectra under identical conditions.
  • Dynamic Effects : Investigate conformational flexibility (e.g., rotamers of the propyl chain) using variable-temperature NMR .

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